molecular formula C14H13NO B142796 4-Acetylaminobiphenyl CAS No. 4075-79-0

4-Acetylaminobiphenyl

Cat. No. B142796
Key on ui cas rn: 4075-79-0
M. Wt: 211.26 g/mol
InChI Key: SVLDILRDQOVJED-UHFFFAOYSA-N
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Patent
US06703510B2

Procedure details

To a mixture of 4-acetamido-1,1′biphenyl (21.1 g, 0.1 mol) and 150 mL of acetic anhydride maintained between 8° C. and 13° C. is slowly added dropwise over 32 minutes 12.7 mL of 70% nitric acid. The reaction mixture is added to 600 mL of a mixture of water and ice and the resultant precipitate is collected by filtration. The filter cake is washed with water and the residue is recrystallized from methanol (800 mL) to give 23.6 g of the title compound as a yellow crystalline solid melting at 129-132° C.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C(OC(=O)C)(=O)C.[N+:24]([O-])([OH:26])=[O:25]>O>[N+:24]([C:6]1[CH:7]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:9]=[CH:10][C:5]=1[NH:4][C:1](=[O:3])[CH3:2])([O-:26])=[O:25]

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
12.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
mixture
Quantity
600 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained between 8° C. and 13° C.
FILTRATION
Type
FILTRATION
Details
the resultant precipitate is collected by filtration
WASH
Type
WASH
Details
The filter cake is washed with water
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from methanol (800 mL)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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